molecular formula C9H9N3O3 B14864717 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid

2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid

Cat. No.: B14864717
M. Wt: 207.19 g/mol
InChI Key: CWZZDZMICHPWEO-UHFFFAOYSA-N
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Description

2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is a heterocyclic compound that contains an oxadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid typically involves the formation of the oxadiazole ring followed by the introduction of the amino and propionic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce amino-substituted derivatives.

Scientific Research Applications

2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substitution patterns.

    Benzothiadiazole derivatives: These compounds have a similar fused ring structure but contain sulfur instead of oxygen.

Uniqueness

2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is unique due to its specific substitution pattern and the presence of both amino and propionic acid groups. This combination of functional groups provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid

InChI

InChI=1S/C9H9N3O3/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7/h1-2,4,6H,3,10H2,(H,13,14)

InChI Key

CWZZDZMICHPWEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C=C1CC(C(=O)O)N

Origin of Product

United States

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